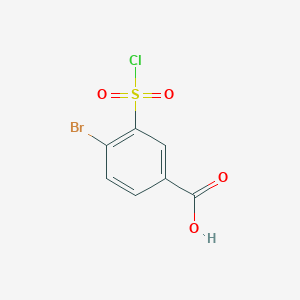

4-bromo-3-chlorosulfonyl-benzoic Acid

説明

The exact mass of the compound 4-bromo-3-chlorosulfonyl-benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-bromo-3-chlorosulfonyl-benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-3-chlorosulfonyl-benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDITWYHGSGANSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395750 | |

| Record name | 4-bromo-3-chlorosulfonyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50803-23-1 | |

| Record name | 4-bromo-3-chlorosulfonyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-(chlorosulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Elucidation of 4-bromo-3-chlorosulfonyl-benzoic acid: A Multi-faceted Analytical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the comprehensive structure elucidation of 4-bromo-3-chlorosulfonyl-benzoic acid. As a bifunctional molecule containing both a carboxylic acid and a reactive sulfonyl chloride group, its characterization requires an integrated analytical strategy. This document moves beyond simple data reporting, focusing on the causal logic behind experimental choices and the establishment of self-validating protocols to ensure the highest degree of scientific integrity.

Foundational Analysis: Molecular Formula and Isomeric Landscape

Before any spectroscopic analysis, the elemental composition must be confirmed. The proposed structure, 4-bromo-3-chlorosulfonyl-benzoic acid, has a specific molecular formula and mass. High-Resolution Mass Spectrometry (HRMS) is the initial, indispensable tool.

The chemical formula is C₇H₄BrClO₄S. The presence of bromine and chlorine atoms creates a distinct isotopic pattern that serves as a primary diagnostic filter. The expected masses for the most abundant isotopes (⁷⁹Br, ³⁵Cl) and their heavier counterparts (⁸¹Br, ³⁷Cl) provide a complex but highly characteristic signature.

Table 1: Predicted Mass Spectrometry Data for C₇H₄BrClO₄S [1]

| Adduct Type | Formula | Predicted m/z (Da) |

|---|---|---|

| [M-H]⁻ | C₇H₃BrClO₄S⁻ | 296.86292 |

| [M+H]⁺ | C₇H₅BrClO₄S⁺ | 298.87748 |

| [M+Na]⁺ | C₇H₄BrClNaO₄S⁺ | 320.85942 |

The causality here is clear: confirming the molecular formula via HRMS is the foundational pillar upon which all subsequent structural data is built. Without this, any interpretation of NMR or IR data is speculative.

The Strategic Workflow: An Orthogonal Approach

Caption: Orthogonal workflow for structure elucidation.

Mass Spectrometry: Beyond the Molecular Ion

While HRMS confirms the 'what', tandem mass spectrometry (MS/MS) helps elucidate the 'how'—how the atoms are connected. The fragmentation pattern of 4-bromo-3-chlorosulfonyl-benzoic acid is predictable based on the lability of its functional groups.

The sulfonyl chloride moiety is a primary site for fragmentation. The bond between the benzene ring and the sulfur atom is prone to cleavage, as are the S-Cl and S-O bonds.

Caption: Plausible MS fragmentation pathway.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for high-resolution analysis.

-

Ionization: Employ electrospray ionization (ESI) in both positive and negative modes. The carboxylic acid suggests negative mode ([M-H]⁻) will be highly effective.[2]

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure a resolving power of >100,000.

-

Analysis: Compare the measured m/z of the molecular ion with the theoretical value for C₇H₄BrClO₄S. The mass error should be <5 ppm. Analyze the isotopic distribution to confirm the presence of one Br and one Cl atom.

Infrared Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive evidence for the key functional groups. The spectrum is expected to be dominated by absorptions from the carboxylic acid and sulfonyl chloride moieties. A comparison with precursor molecules provides a powerful diagnostic context.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

| Functional Group | Predicted for Target Compound | Observed in 4-Bromobenzoic Acid[3] | Observed in 4-(Chlorosulfonyl)benzoic Acid[4] |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (very broad) | ~2500-3000 | ~2500-3300 |

| C=O stretch (Carboxylic Acid) | ~1700-1720 | ~1680 | ~1700 |

| S=O Asymmetric stretch | ~1370-1390 | N/A | ~1380 |

| S=O Symmetric stretch | ~1170-1190 | N/A | ~1180 |

| C-Br stretch | ~500-600 | ~550 | N/A |

The presence of a very broad O-H stretch and a sharp carbonyl peak around 1700 cm⁻¹ is strong evidence for the carboxylic acid dimer, which is common in the solid state.[5][6] The two strong, sharp peaks for the S=O stretches are confirmatory for the sulfonyl group.[7]

NMR Spectroscopy: The Definitive Map of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise arrangement of substituents on the aromatic ring (regiochemistry).

¹H NMR Spectroscopy

The aromatic region will show three distinct protons. Their chemical shifts are influenced by the electronic nature of the substituents. The carboxylic acid, bromine, and sulfonyl chloride groups are all electron-withdrawing, shifting the protons downfield.

-

H-2: This proton is ortho to the carboxylic acid and meta to the sulfonyl chloride. It will likely appear as a doublet.

-

H-5: This proton is ortho to the bromine and meta to the carboxylic acid. It will be a doublet of doublets.

-

H-6: This proton is ortho to both the bromine and the sulfonyl chloride. It will be a doublet.

The precise coupling constants (J-values) will confirm the ortho and meta relationships between the protons, solidifying the 1,2,4-substitution pattern.

¹³C NMR Spectroscopy

Seven distinct carbon signals are expected:

-

C-1 (Carboxylic Acid): ~165-170 ppm.

-

Aromatic Carbons (C1-C6): Six signals in the ~120-145 ppm range. The carbons directly attached to the electronegative substituents (C-1, C-3, C-4) will be significantly affected.

2D NMR for Unambiguous Assignment

While 1D spectra provide the core data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for self-validation.

-

COSY: Will show correlations between adjacent protons (H-5 with H-6), confirming their connectivity.

-

HMBC: Will reveal long-range (2-3 bond) correlations between protons and carbons. For instance, H-2 should show a correlation to the carboxyl carbon (C=O), and H-5 should correlate to the carbon bearing the bromine (C-4). This data provides the final, irrefutable evidence for the proposed structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D Spectra: Perform standard COSY and HMBC experiments.

-

Data Analysis: Integrate peaks, determine chemical shifts (ppm), and measure coupling constants (Hz). Use the 2D spectra to build a connectivity map of the molecule.

Synthesis and Chemical Confirmation

The structure can be further validated by its synthesis and subsequent derivatization. The compound is typically prepared via the chlorosulfonation of 4-bromobenzoic acid.[8]

Experimental Protocol: Synthesis of 4-bromo-3-chlorosulfonyl-benzoic acid [8]

-

Safety: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

-

Reaction Setup: To a flask equipped with a stirrer and a gas outlet (to vent HCl), add 4-bromobenzoic acid (1 equivalent).

-

Reagent Addition: Slowly and carefully add an excess of chlorosulfonic acid (approx. 5 equivalents) while maintaining the temperature between 10-20°C with an ice bath.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 140-150°C for 2-3 hours until HCl evolution ceases.

-

Workup: Cool the reaction mixture and very cautiously pour it onto crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent if necessary.

Confirmation via Derivatization: The reactive sulfonyl chloride can be converted into a stable sulfonamide by reacting the product with an amine (e.g., aniline). The resulting sulfonamide is a new compound with a distinct mass and NMR spectrum, and its successful characterization provides retroactive proof of the starting material's structure.

Conclusion

The structure elucidation of 4-bromo-3-chlorosulfonyl-benzoic acid is a case study in the necessity of a multi-technique, evidence-based approach. By systematically integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a definitive and self-validating structural assignment can be achieved. The logic flows from establishing the elemental formula (HRMS), to identifying the functional components (IR), to mapping their precise connectivity and regiochemistry (NMR), with synthesis and derivatization providing the ultimate chemical confirmation.

References

-

PubChem. 3-Bromo-4-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-3-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 4-bromo-3-(chlorosulfonyl)benzoic acid. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 4-(Chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

-

ACS Publications. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

-

NIST. Benzoic acid, 4-bromo- IR Spectrum. National Institute of Standards and Technology. [Link]

-

ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of C 6 H 5 COOH and C 6 D 5 COOH. [Link]

Sources

- 1. PubChemLite - 4-bromo-3-(chlorosulfonyl)benzoic acid (C7H4BrClO4S) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. Benzoic acid, 4-bromo- [webbook.nist.gov]

- 4. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of electrophilic aromatic substitution (EAS) reactions on substituted benzoic acids. Moving beyond introductory concepts, this document delves into the nuanced interplay of electronic and steric effects that govern reactivity and regioselectivity. It offers a detailed examination of the underlying mechanisms, field-proven experimental protocols for key transformations, and a critical analysis of the limitations inherent to these reactions, particularly in the context of complex molecule synthesis relevant to drug discovery and development. This guide is intended to serve as a valuable resource for researchers and scientists, providing both theoretical grounding and practical insights to effectively navigate the synthesis of polysubstituted benzoic acid derivatives.

The Fundamental Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The reaction proceeds through a two-step mechanism:

-

Attack of the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as the arenium ion or sigma complex.[1]

-

Deprotonation and Re-aromatization: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the stable aromatic system.[1]

The overall transformation results in the substitution of a hydrogen atom on the aromatic ring with an electrophile.[2]

Caption: General mechanism of electrophilic aromatic substitution.

The Influence of the Carboxylic Acid Group and Other Substituents

The presence of substituents on the benzene ring profoundly influences both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). These effects are primarily governed by the interplay of inductive and resonance effects.

Deactivating and Meta-Directing Nature of the Carboxylic Acid Group

The carboxylic acid (-COOH) group is a strong electron-withdrawing group. This property arises from both:

-

Inductive Effect (-I): The high electronegativity of the oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.

-

Resonance Effect (-R): The carbonyl group of the carboxylic acid can withdraw electron density from the aromatic ring via resonance, creating a partial positive charge on the ortho and para positions.

This electron withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. The resonance structures of benzoic acid illustrate the development of positive charges at the ortho and para positions, which electrostatically repel the incoming electrophile. Consequently, the meta position, being relatively less electron-deficient, is the preferred site of attack. This makes the carboxylic acid group a meta-director .[3]

Caption: Resonance delocalization in benzoic acid leading to meta-directing effect.

Synergistic and Antagonistic Effects of Multiple Substituents

In polysubstituted benzoic acids, the directing effects of the existing substituents can either reinforce (synergistic) or oppose (antagonistic) each other.

-

Synergistic Effects: When the directing effects of multiple substituents align, the regioselectivity of the incoming electrophile is highly predictable. For example, in 4-methyl-3-nitrobenzoic acid, both the methyl group (ortho, para-directing) and the nitro group (meta-directing) would direct an incoming electrophile to the 5-position.

-

Antagonistic Effects: When the directing effects of substituents are in opposition, the most powerfully activating group generally dictates the position of substitution. For instance, in 4-methoxybenzoic acid, the methoxy group is a strong activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. The potent activating nature of the methoxy group will direct the incoming electrophile to the positions ortho to it (positions 3 and 5).[4]

Key Electrophilic Aromatic Substitution Reactions of Substituted Benzoic Acids

The following sections provide detailed protocols and mechanistic insights into the most common and synthetically useful EAS reactions performed on substituted benzoic acids.

Nitration

Nitration, the introduction of a nitro group (-NO₂), is a fundamental transformation in the synthesis of many pharmaceuticals and intermediates.[5] The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and concentrated sulfuric acid.

Experimental Protocol: Nitration of 4-Methylbenzoic Acid

This protocol details the synthesis of 4-methyl-3-nitrobenzoic acid.[6]

Materials and Reagents:

-

4-Methylbenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, cool concentrated nitric acid in an ice bath. Slowly add an equal volume of concentrated sulfuric acid while maintaining the low temperature. This mixture should be prepared in a fume hood with appropriate personal protective equipment.[6]

-

Reaction Setup: Dissolve 4-methylbenzoic acid in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the solution of 4-methylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10°C.

-

Reaction Monitoring: Stir the reaction mixture at 0-10°C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

-

Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from a mixture of ethanol and water to obtain purified 4-methyl-3-nitrobenzoic acid.[6]

Quantitative Data for Nitration of Benzoic Acid Derivatives

| Starting Material | Major Product | Typical Yield (%) | Reaction Temperature (°C) |

| Benzoic Acid | 3-Nitrobenzoic acid | 75-85 | 0-15 |

| 4-Methylbenzoic Acid | 4-Methyl-3-nitrobenzoic acid | 70-85 | 0-10 |

| 4-Chlorobenzoic Acid | 4-Chloro-3-nitrobenzoic acid | ~70 | 0-10 |

Note: Yields are approximate and can vary based on reaction scale and conditions.

Halogenation

Halogenation involves the introduction of a halogen (Cl, Br, I) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a more potent electrophile.

Experimental Protocol: Bromination of m-Toluic Acid

This procedure describes the synthesis of 3-bromo-5-methylbenzoic acid.

Materials and Reagents:

-

m-Toluic acid (3-methylbenzoic acid)

-

Bromine (Br₂)

-

Iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bisulfite solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve m-toluic acid in carbon tetrachloride. Add a catalytic amount of iron filings.

-

Addition of Bromine: Slowly add a solution of bromine in carbon tetrachloride to the reaction mixture at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, gently heat the mixture to reflux for a period to ensure complete reaction.

-

Work-up: Cool the reaction mixture and wash with a dilute solution of sodium bisulfite to remove any unreacted bromine. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure, and recrystallize the crude product from a suitable solvent system to yield pure 3-bromo-5-methylbenzoic acid.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile is believed to be sulfur trioxide (SO₃) or its protonated form.

Experimental Protocol: Sulfonation of Benzoic Acid

This protocol outlines the synthesis of 3-sulfobenzoic acid.

Materials and Reagents:

-

Benzoic acid

-

Fuming sulfuric acid (oleum)

-

Sodium chloride (NaCl)

Procedure:

-

Reaction Setup: Carefully add benzoic acid in portions to fuming sulfuric acid with stirring. The reaction is highly exothermic and should be cooled in an ice bath.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-70°C) and maintain for several hours.

-

Work-up: Cool the reaction mixture and carefully pour it into a saturated solution of sodium chloride. The sodium salt of the sulfonic acid will precipitate.

-

Purification: Filter the precipitated sodium salt and wash with a cold, saturated sodium chloride solution. The free sulfonic acid can be obtained by treating the sodium salt with a strong mineral acid.

Friedel-Crafts Reactions: A Noteworthy Limitation

Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings.[8] However, these reactions are generally unsuccessful with strongly deactivated aromatic rings, such as benzoic acid.

Causality Behind the Limitation:

-

Deactivated Ring: The electron-withdrawing nature of the carboxylic acid group makes the benzene ring too electron-poor to react with the relatively weak electrophiles (carbocations or acylium ions) generated in Friedel-Crafts reactions.

-

Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can form a complex with the lone pairs of electrons on the oxygen atoms of the carboxylic acid group. This complexation further deactivates the ring and can render the catalyst inactive.

Caption: Complexation of the Lewis acid catalyst with the carboxylic acid group.

Synthesis of Polysubstituted Benzoic Acids in Drug Development

The synthesis of polysubstituted benzoic acids is of paramount importance in medicinal chemistry, as these scaffolds are present in numerous approved drugs and clinical candidates.[9] A strategic approach to the sequence of electrophilic substitution reactions is crucial to achieve the desired isomer.

Strategic Considerations:

-

Order of Reactions: The order in which substituents are introduced is critical. It is often advantageous to introduce an activating, ortho, para-directing group first, followed by the deactivating, meta-directing carboxylic acid group (or a precursor that can be later converted to a carboxylic acid).

-

Protecting Groups: In some cases, it may be necessary to use a protecting group for the carboxylic acid to prevent unwanted side reactions or to modify its directing effect.

-

Modern Methodologies: For challenging transformations, researchers can turn to advanced synthetic methods, such as transition-metal-catalyzed C-H activation, which can offer alternative regioselectivities.[10]

Conclusion

A thorough understanding of the principles governing electrophilic aromatic substitution on substituted benzoic acids is indispensable for the rational design and execution of synthetic routes in academic and industrial research. The deactivating and meta-directing nature of the carboxylic acid group presents both challenges and opportunities. By carefully considering the electronic and steric effects of all substituents, and by selecting appropriate reaction conditions, researchers can effectively control the regiochemical outcome of these reactions. This guide has provided a detailed overview of the key transformations, practical experimental protocols, and the critical limitations of this class of reactions, empowering scientists to confidently approach the synthesis of complex, polysubstituted benzoic acid derivatives.

References

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

- Google Patents. (2020). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.

-

Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. [Link]

-

Organic Syntheses. (n.d.). 2,5-dinitrobenzoic acid. [Link]

-

Allen. (n.d.). A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. [Link]

-

University of the West Indies at Mona. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]

-

University of Wisconsin-La Crosse. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

-

RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

-

MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. [Link]

-

Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

-

Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

Quora. (2017). Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid?. [Link]

-

Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. [Link]

-

Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. [Link]

-

National Science Foundation Public Access Repository. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. [Link]

-

ResearchGate. (n.d.). FRIEDEL-CRAFTS ACYLATION OF ANISOLE CATALYSED BY H-ZEOLITE BETA OF CRYSTALLINE RICE HUSK ASH. [Link]

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

ResearchGate. (n.d.). Emerging investigators series: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. [Link]

-

ResearchGate. (2025). Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents | Request PDF. [Link]

-

PubMed Central. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. [Link]

-

Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

- Google Patents. (n.d.).

-

PubMed. (2018). Regiospecific ortho-C-H Allylation of Benzoic Acids. [Link]

-

ResearchGate. (2025). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]

-

National Institutes of Health. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

-

The Royal Society of Chemistry. (2020). Experimental Methods 1. Bromination Methods. [Link]

-

PubMed. (2010). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. [Link]

-

University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

-

askIITians. (2019). Why benzoic acid is stronger than p-methoxy benzoic acid.plzz reply t. [Link]

-

Chegg. (2018). Solved Experiment #2: Bromination of m-Toluic Acid Using NBS. [Link]

-

RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

ACS Publications. (n.d.). Enantioselective Intermolecular C–H Functionalization of Primary Benzylic C–H Bonds Using ((Aryl)(diazo)methyl)phosphonates. [Link]

-

Sci-Hub. (n.d.). Sulfonation and Isomerization of some Halogenobenzenesulfonic Acids. [Link]

-

RSC Publishing. (n.d.). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. [Link]

-

PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]

-

Wikipedia. (n.d.). Salicylic acid. [Link]

-

ResearchGate. (n.d.). Functionalization of benzoic acids catalyzed by transition metals. [Link]

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

-

The University of Jordan. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic. [Link]

Sources

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. quora.com [quora.com]

- 3. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. [allen.in]

- 4. Why benzoic acid is stronger than p-methoxy benzoic acid.plzz reply t - askIITians [askiitians.com]

- 5. preprints.org [preprints.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Bromine in Aromatic Sulfonation: A Technical Guide for Synthetic Chemists

This guide provides an in-depth exploration of the role of bromine as a directing group in the sulfonation of aromatic compounds. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond textbook explanations to offer a nuanced understanding of the underlying principles and practical considerations that govern this important transformation. We will dissect the electronic interplay that dictates regioselectivity, explore the impact of reaction conditions, and highlight the synthetic utility of the resulting brominated sulfonic acids.

Introduction: Electrophilic Aromatic Substitution and the Influence of Substituents

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] The outcome of these reactions is profoundly influenced by the substituents already present on the ring. These groups can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para).

The sulfonation of an aromatic ring, which introduces a sulfonic acid (-SO₃H) group, is a classic example of EAS.[2] This reaction is particularly noteworthy for its reversibility, a feature that can be strategically exploited in multi-step syntheses.[3] When the aromatic substrate is bromobenzene, the bromine atom plays a critical and somewhat paradoxical role in directing the course of the sulfonation reaction.

The Dual Nature of Bromine as a Directing Group

Halogens, including bromine, are a unique class of substituents in the context of EAS. They are deactivating yet ortho-, para-directing.[4] This seemingly contradictory behavior is a direct consequence of the interplay between two opposing electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Bromine is more electronegative than carbon, leading to the withdrawal of electron density from the benzene ring through the sigma bond framework. This inductive withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.[5]

-

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density through resonance partially counteracts the inductive effect. Crucially, this resonance donation is most effective at the ortho and para positions.

The overall deactivating nature of bromine indicates that the inductive effect outweighs the resonance effect. However, the resonance effect is key to understanding the regioselectivity of the reaction.

Mechanism and Regioselectivity in the Sulfonation of Bromobenzene

The sulfonation of bromobenzene proceeds via the archetypal EAS mechanism. The electrophile is typically sulfur trioxide (SO₃), which can be generated from fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[2] The SO₃ molecule is highly electrophilic due to the polarization of the sulfur-oxygen bonds.

The regiochemical outcome of the reaction is determined by the stability of the carbocation intermediate (the arenium ion or σ-complex) formed upon attack by the electrophile. Let's examine the resonance structures for ortho, meta, and para attack on bromobenzene:

Caption: Resonance contributors for the arenium ion formed during sulfonation of bromobenzene.

For both ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the bromine. In this specific contributor, the bromine atom can donate a lone pair of electrons to stabilize the positive charge, forming a bromonium ion. This additional resonance structure provides significant stabilization to the arenium ion. In contrast, for meta attack, the positive charge is never located on the carbon atom bearing the bromine atom, and thus, this additional stabilization is not possible. Consequently, the transition states leading to the ortho and para products are lower in energy than the transition state leading to the meta product, resulting in the observed ortho-, para-directing effect.

Experimental Considerations: Kinetic vs. Thermodynamic Control

The sulfonation of aromatic compounds is a reversible process, and this reversibility introduces the concepts of kinetic and thermodynamic control over the product distribution.[4] The relative proportions of the ortho and para isomers can be influenced by the reaction conditions, primarily temperature.

-

Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the product distribution is determined by the relative rates of formation of the different isomers. The ortho isomer is often formed faster due to the statistical advantage (two ortho positions versus one para position).

-

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for the interconversion of the isomeric products. Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the isomers. The para isomer is generally more stable than the ortho isomer due to reduced steric hindrance between the bulky sulfonic acid group and the bromine atom.

A study on the sulfonation of bromobenzene with sulfur trioxide in liquid sulfur dioxide at -12 to -13°C (conditions favoring kinetic control) reported an isomer distribution of 98.93% para, 0.91% ortho, and 0.15% meta.[6] This pronounced preference for the para isomer even at low temperatures suggests that steric hindrance from the incoming electrophile plays a significant role in disfavoring the ortho position.

The same study also quantified the deactivating effect of the bromine atom, finding a relative rate constant ratio (k_benzene/k_bromobenzene) of 28.6, indicating that bromobenzene undergoes sulfonation significantly more slowly than benzene.[6]

The following table summarizes the expected influence of reaction conditions on the regioselectivity of bromobenzene sulfonation:

| Reaction Condition | Expected Outcome | Rationale |

| Low Temperature | Kinetically controlled product mixture, though often still para-dominant due to sterics. | The relative rates of formation determine the product ratio. |

| High Temperature | Thermodynamically controlled product mixture, favoring the more stable para isomer. | The reversibility of the reaction allows for equilibration to the most stable isomer. |

Experimental Protocol: Synthesis of p-Bromobenzenesulfonic Acid

Materials:

-

Bromobenzene

-

Fuming sulfuric acid (20% SO₃)

-

Concentrated hydrochloric acid

-

Sodium chloride

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add bromobenzene.

-

With gentle stirring, slowly add fuming sulfuric acid to the bromobenzene. The reaction is exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.

-

After the addition is complete, heat the reaction mixture under reflux for several hours to ensure complete reaction.

-

Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

The bromobenzenesulfonic acid will precipitate out of the aqueous solution. To further decrease its solubility, the solution can be saturated with sodium chloride.

-

Collect the crude product by vacuum filtration and wash it with cold, concentrated hydrochloric acid.

-

The crude product can be recrystallized from a minimal amount of hot water to yield purified p-bromobenzenesulfonic acid.

Safety Precautions: Fuming sulfuric acid is extremely corrosive and reacts violently with water. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Caption: A generalized workflow for the synthesis and purification of p-bromobenzenesulfonic acid.

Synthetic Utility of Bromobenzenesulfonic Acids in Drug Development

Bromobenzenesulfonic acids and their derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of three distinct functionalities—the aromatic ring, the bromine atom, and the sulfonic acid group—allows for a variety of subsequent transformations.

-

Cross-Coupling Reactions: The bromine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Modification of the Sulfonic Acid Group: The sulfonic acid can be converted into other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters, which are common motifs in drug molecules.

-

Blocking Group Strategy: The reversibility of sulfonation allows the sulfonic acid group to be used as a temporary blocking group to direct other electrophilic substitutions to specific positions.[3] After the desired transformations are complete, the sulfonic acid group can be removed by treatment with dilute acid and heat.

A recent study highlighted the therapeutic potential of 4-bromobenzenesulfonate derivatives.[7] The synthesized compounds were investigated for their interactions with several receptor proteins, including EGFR, VEGFR1, acetylcholinesterase, and Leishmania infantum trypanothione reductase, through molecular docking studies.[7] This research underscores the potential of the bromobenzenesulfonate scaffold in the design of new therapeutic agents.

Conclusion

The role of bromine as a directing group in the sulfonation of benzene is a classic illustration of the nuanced interplay of electronic and steric effects in organic chemistry. While its inductive effect deactivates the ring, the resonance donation of its lone pairs directs the incoming sulfonic acid group to the ortho and para positions. The reversibility of the sulfonation reaction introduces the element of kinetic versus thermodynamic control, allowing for the selective formation of the para isomer under appropriate conditions. The resulting bromobenzenesulfonic acids are versatile synthetic intermediates with applications in the development of new pharmaceutical agents. A thorough understanding of these principles is essential for researchers and scientists seeking to leverage this powerful transformation in their synthetic endeavors.

References

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Quora. (2018). Why is the rate of reaction of benzene and hexadeuterobenzene different from sulphonation?. Retrieved from [Link]

-

LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. YouTube. Retrieved from [Link]

- Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114.

- Masi, J. F., & Scott, R. B. (1975). Some Thermodynamic Properties of Bromobenzene from 0 to 1500 K. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 79A(5), 619–628.

- Cerfontain, H., et al. (1968). Aromatic sulfonation 32: Kinetic isotope effect of hydrogen in sulfonation and sulfonylation of benzene. Recueil des Travaux Chimiques des Pays-Bas, 87(9), 929-938.

- Yıldırım, S., et al. (2025). 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. Acta Chimica Slovenica, 72(4).

- Al-Bonayan, A. A., et al. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances, 13(5), 3241-3251.

- Cerfontain, H., et al. (1970). Aromatic sulfonation 25: Kinetics and mechanism of the sulfonation of fluoro-, bromo-, and iodo-benzene in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 89(6), 575-585.

-

Study.com. (n.d.). Show the equations for preparing p-bromobenzenesulfonic acid and m-bromobenzenesulfonic acid. Retrieved from [Link]

-

LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

- Cerfontain, H., et al. (1969). Aromatic sulphonation. Part XXII. Kinetic isotope effects in the reaction of [1,3,5-2H3]benzene with sulphur trioxide. Journal of the Chemical Society B: Physical Organic, 659-662.

-

ResearchGate. (2022). Brønsted Acid‐Catalyzed Regioselective Coupling between Azoles and Arylcyclobutenes. Retrieved from [Link]

- Silva, M. P., et al. (2021).

- Organic Syntheses. (1941). Benzoic acid, p-phenylazo-. Organic Syntheses, Coll. Vol. 1, p. 442; Vol. 21, p. 88.

-

Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]

-

Masi, J. F., & Scott, R. B. (1975). Some Thermodynamic Properties of Bromobenzene from 0 to 1500 K. SciSpace. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Heating p-Bromobenzenesulfonic acid in the presence of dilute HCl. Retrieved from [Link]

-

Quora. (2020). Why is benzene more readily sulfonated than nitrobenzene?. Retrieved from [Link]

- Gurney, J. A. (1970). The reactivity and selectivity of the reaction of sulfur trioxide and bromobenzene.

-

OpenStax. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- Organic Syntheses. (1941). Notes. Organic Syntheses, Coll. Vol. 1, p. 207; Vol. 21, p. 30.

-

Clark, J. (2004). THE SULPHONATION OF BENZENE. Chemguide. Retrieved from [Link]

- Cerfontain, H., et al. (1968). Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 87(6), 575-585.

-

ResearchGate. (2020). Methodology to Control the Regioselective Installation of a Carboxylic Acid for the Synthesis of 2,3‐Diarylpropionic Acids. Retrieved from [Link]

- Organic Syntheses. (1941). Biphenyl, 4-bromo-. Organic Syntheses, Coll. Vol. 1, p. 136; Vol. 21, p. 14.

- Song, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(11), 1109.

- Houpis, I. N., et al. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. The Journal of Organic Chemistry, 75(20), 6965–6968.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. "The reactivity and selectivity of the reaction of sulfur trioxide and " by Sullivan E. Blau [scholarsarchive.byu.edu]

- 7. 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4-Bromo-3-chlorosulfonyl-benzoic Acid in Synthetic Chemistry

For the discerning researcher in medicinal chemistry and materials science, the strategic selection of building blocks is paramount to successful molecular design and synthesis. Among the myriad of available reagents, 4-bromo-3-chlorosulfonyl-benzoic acid emerges as a trifunctional scaffold of significant utility. Its unique arrangement of a carboxylic acid, a reactive sulfonyl chloride, and a synthetically versatile bromine atom offers a powerful platform for the generation of diverse molecular architectures. This guide provides an in-depth exploration of this compound's properties, reactivity, and applications, complete with detailed protocols and the underlying chemical principles that govern its transformations.

Compound Profile and Physicochemical Properties

4-Bromo-3-chlorosulfonyl-benzoic acid is a crystalline solid at room temperature. The strategic placement of its functional groups dictates its reactivity profile, allowing for selective transformations. The highly electrophilic sulfonyl chloride is the most reactive site, readily undergoing nucleophilic attack. The carboxylic acid offers a handle for amide bond formation or esterification, while the bromo substituent opens avenues for cross-coupling reactions to introduce further complexity.

Table 1: Physicochemical Properties of 4-Bromo-3-chlorosulfonyl-benzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrClO₄S | [1] |

| Molecular Weight | 299.53 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 170-172 °C | [4] |

| Solubility | Soluble in DMSO and Ethyl Acetate (Slightly) | [4] |

The Chemistry of a Trifunctional Building Block: Reactivity and Mechanistic Insights

The synthetic utility of 4-bromo-3-chlorosulfonyl-benzoic acid stems from the differential reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

The Highly Reactive Sulfonyl Chloride: Gateway to Sulfonamides

The chlorosulfonyl group is a potent electrophile, making it highly susceptible to nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages.[5] This reaction is a cornerstone for the synthesis of a vast array of sulfonamide derivatives, a class of compounds with a rich history in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[5]

The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom. A base is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction.[5]

Caption: General reaction scheme for sulfonamide synthesis.

The Carboxylic Acid: A Handle for Esterification and Amidation

The carboxylic acid moiety provides a secondary site for modification. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst, can be employed to generate the corresponding esters.[6] Alternatively, activation of the carboxylic acid, for instance by conversion to the acid chloride with thionyl chloride, facilitates amide bond formation with amines.[7][8]

It is crucial to consider the relative reactivity of the functional groups. The sulfonyl chloride is significantly more reactive than the carboxylic acid. Therefore, reactions with amines will preferentially occur at the sulfonyl chloride. To achieve selective reaction at the carboxylic acid, protection of the sulfonyl chloride or a two-step approach is often necessary.

The Bromo Substituent: A Locus for Carbon-Carbon Bond Formation

The bromine atom on the aromatic ring is a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new aryl, vinyl, or alkynyl groups, dramatically expanding the accessible chemical space.

Detailed Application Protocols

The following protocols are provided as a guide for the synthetic manipulation of 4-bromo-3-chlorosulfonyl-benzoic acid. Researchers should adapt these procedures based on the specific substrate and desired product, with careful monitoring of reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of N-Substituted-4-bromo-3-sulfamoylbenzoic Acids

This protocol details the general procedure for the synthesis of sulfonamides from 4-bromo-3-chlorosulfonyl-benzoic acid and a primary or secondary amine.

Materials:

-

4-Bromo-3-chlorosulfonyl-benzoic acid (1.0 equiv)

-

Primary or secondary amine (1.1-1.5 equiv)

-

Base (e.g., pyridine, triethylamine, or sodium carbonate) (2.0 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1-1.5 equiv) and the base (2.0 equiv) in the chosen anhydrous solvent.[9]

-

Cooling: Chill the mixture in an ice bath to 0 °C with continuous stirring.[9]

-

Addition of Sulfonyl Chloride: Dissolve 4-bromo-3-chlorosulfonyl-benzoic acid (1.0 equiv) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution.

-

Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-16 hours.[5][9] Monitor the reaction progress using TLC.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent.[9] Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure sulfonamide derivative.[5]

Caption: Workflow for the synthesis of N-substituted sulfonamides.

Protocol 2: Esterification of the Carboxylic Acid Moiety

This protocol describes a standard Fischer esterification of the carboxylic acid group.

Materials:

-

4-Bromo-3-chlorosulfonyl-benzoic acid (1.0 equiv)

-

Anhydrous alcohol (e.g., methanol, ethanol) (large excess, can be used as solvent)

-

Concentrated sulfuric acid (catalytic amount)[6]

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-bromo-3-chlorosulfonyl-benzoic acid (1.0 equiv) in the anhydrous alcohol.

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[6]

-

Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting ester by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 4-bromo-3-chlorosulfonyl-benzoic acid are of significant interest in drug development due to their diverse biological activities. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs. The ability to readily diversify the structure at three distinct points makes this building block particularly valuable for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Recent research highlights the potential of benzoic acid derivatives in various therapeutic areas, including:

-

Anti-inflammatory Agents: 3-Sulfonamido benzoic acid derivatives have been investigated as potent antagonists for the P2Y14 receptor, a target for inflammatory diseases like acute lung injury.[10]

-

Anticancer Agents: Benzoic acid and its derivatives have been explored for their anticancer potential.[11] For instance, certain 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as EGFR inhibitors.[12]

-

Antiviral Agents: Substituted sulfonamidobenzoic acid derivatives have been designed as inhibitors of the enterovirus life cycle, acting as capsid binders.[13]

-

Antimicrobial Agents: Pyrazole derivatives incorporating a benzoic acid moiety have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.[14]

Safety and Handling

4-Bromo-3-chlorosulfonyl-benzoic acid and sulfonyl chlorides, in general, are corrosive and moisture-sensitive compounds.[15] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] Avoid inhalation of dust and contact with skin and eyes.[16] In case of contact, rinse immediately with plenty of water.[4] Store the compound in a tightly sealed container in a cool, dry place, away from moisture.[18]

Hazard Information:

-

Causes severe skin burns and eye damage.

-

Harmful if swallowed. [2]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.[15][16][18][19]

Conclusion

4-Bromo-3-chlorosulfonyl-benzoic acid represents a powerful and versatile building block for synthetic chemists. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex molecules with potential applications in drug discovery and materials science. By understanding the differential reactivity of its functional groups and employing the appropriate synthetic strategies, researchers can unlock the full potential of this valuable scaffold to create novel and impactful chemical entities.

References

- US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google P

-

Adeniji, A. O., et al. (2012). 4-(3-Chloroanilino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2098. [Link]

-

Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105. [Link]

-

3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem. Accessed January 27, 2026. [Link]

-

Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed. Accessed January 27, 2026. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Accessed January 27, 2026. [Link]

-

Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Accessed January 27, 2026. [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google P

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed. Accessed January 27, 2026. [Link]

-

Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Accessed January 27, 2026. [Link]

-

4-Bromo-3-chlorobenzoic acid | C7H4BrClO2 | CID 12594302 - PubChem. Accessed January 27, 2026. [Link]

-

PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES - Googleapis.com. Accessed January 27, 2026. [Link]

-

Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. Accessed January 27, 2026. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Accessed January 27, 2026. [Link]

-

Sulfonamide synthesis by aminosulfonylation - Organic Chemistry Portal. Accessed January 27, 2026. [Link]

-

4-nonylbenzoic acid - Organic Syntheses Procedure. Accessed January 27, 2026. [Link]

-

BENZOIC ACID, 4-CHLORO-3-(CHLOROSULFONYL)- - ChemBK. Accessed January 27, 2026. [Link]

-

Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC - PubMed Central. Accessed January 27, 2026. [Link]

-

4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem. Accessed January 27, 2026. [Link]

-

Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC - NIH. Accessed January 27, 2026. [Link]

Sources

- 1. 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-chlorobenzoic acid | C7H4BrClO2 | CID 12594302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 7. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 12. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Halogenated Sulfonylbenzoic Acid Scaffold: A Cornerstone in Diuretic Drug Discovery

Foreword for the Modern Drug Hunter

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, offering a robust foundation for the development of potent and selective therapeutic agents. The halogenated 3-sulfamoylbenzoic acid core is one such exemplary scaffold, most notably embodied in the potent loop diuretic, bumetanide. While the user's interest lies in 4-bromo-3-chlorosulfonyl-benzoic acid, the available scientific literature extensively details the application of its close analog, 4-chloro-3-chlorosulfonyl-benzoic acid, as a pivotal intermediate in diuretic synthesis. The chemical principles and synthetic strategies employed for the chloro-analog are largely translatable to its bromo counterpart, providing a valuable blueprint for researchers. This guide, therefore, leverages the well-documented chemistry of 4-chloro-3-chlorosulfonyl-benzoic acid to provide a comprehensive overview of its application in the synthesis of loop diuretics, offering detailed protocols and mechanistic insights relevant to drug discovery professionals.

The Significance of the 4-Halo-3-sulfamoylbenzoic Acid Moiety

The discovery of sulfanilamide's diuretic properties was a serendipitous yet pivotal moment in medicinal chemistry[1]. This observation sparked decades of research, leading to the development of highly efficacious sulfonamide-type diuretics[1]. The 4-halo-3-sulfamoylbenzoic acid scaffold is a testament to this legacy, offering a trifecta of functionalities crucial for diuretic activity:

-

The Carboxylic Acid: This acidic group is a key pharmacophoric feature, essential for the molecule's interaction with its biological target[2][3].

-

The Sulfonamide Group: This moiety is indispensable for the high-ceiling diuretic activity characteristic of this class of drugs[4].

-

The Halogen Atom: The electron-withdrawing nature of the halogen at the 4-position enhances the diuretic potency.

The strategic placement of these groups on the benzoic acid ring creates a molecule primed for potent and specific inhibition of the Na-K-2Cl (NKCC2) cotransporter in the thick ascending limb of the loop of Henle, the primary mechanism of action for loop diuretics[2][5].

Application in the Synthesis of Bumetanide: A Potent Loop Diuretic

Bumetanide is a powerful loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease[6][7][8]. Its synthesis provides a quintessential example of the utility of 4-chloro-3-chlorosulfonyl-benzoic acid as a starting material. The overall synthetic pathway involves a series of well-established organic transformations.

Synthetic Workflow Overview

The synthesis of bumetanide from p-chlorobenzoic acid can be conceptualized in the following key stages:

Caption: High-level overview of the synthetic route to Bumetanide.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of bumetanide, starting from p-chlorobenzoic acid. These protocols are synthesized from various literature sources to provide a comprehensive and practical guide for the research scientist.

Protocol 1: Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic Acid

This initial step introduces the key sulfonyl chloride functionality.

Reaction Scheme:

Caption: Chlorosulfonation of p-chlorobenzoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Chlorobenzoic acid | 156.57 | 400.00 g | 2.55 |

| Chlorosulfonic acid | 116.52 | 1.49 kg | 12.77 |

Procedure:

-

In a 2L three-necked flask equipped with a mechanical stirrer, cautiously add chlorosulfonic acid (1.49 kg, 12.77 mol)[3].

-

While stirring, add p-chlorobenzoic acid (400.00 g, 2.55 mol) in portions at room temperature[3].

-

After the addition is complete, heat the reaction mixture to 120°C and stir for 2 hours[3].

-

Increase the temperature to 140°C and continue stirring for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[3].

-

Once the reaction is complete, cool the mixture to room temperature[3].

-

Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring, maintaining the temperature between 0-5°C[3].

-

Stir the resulting slurry for 10 minutes at 0-5°C to ensure complete precipitation[3].

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acid[9].

-

Dry the product under vacuum to yield 4-chloro-3-(chlorosulfonyl)benzoic acid as an off-white solid. (Expected yield: ~74%)[3].

Protocol 2: Synthesis of 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic Acid

Nitration of the aromatic ring is a crucial step to introduce a nitro group, which will later be reduced to an amine.

Reaction Scheme:

Caption: Nitration of 4-chloro-3-(chlorosulfonyl)benzoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-3-(chlorosulfonyl)benzoic acid | 255.08 | (from previous step) | - |

| Concentrated Sulfuric Acid | 98.08 | - | - |

| Fuming Nitric Acid | 63.01 | - | - |

Procedure:

-

Dissolve 4-chloro-3-(chlorosulfonyl)benzoic acid in concentrated sulfuric acid in a suitable reaction vessel[3].

-

Cool the mixture in an ice bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 20°C[10].

-

After the addition is complete, allow the reaction to stir for several hours. The reaction progress can be monitored by TLC[3].

-

Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid.

Subsequent Synthetic Steps to Bumetanide

The synthesis of bumetanide continues from 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid through a series of key transformations:

-

Aminolysis: The sulfonyl chloride is reacted with ammonia to form the corresponding sulfonamide[11].

-

Phenoxylation: The chloro group is displaced by a phenoxy group through reaction with a phenoxide salt[11].

-

Nitro Group Reduction: The nitro group is reduced to an amine, typically using a reducing agent such as hydrogen gas with a palladium catalyst[11][12].

-

Reductive Amination: The newly formed amino group is alkylated with butyraldehyde in the presence of a reducing agent to introduce the butylamino side chain[11][13][14].

A detailed protocol for the final reductive amination step is provided below as a representative example of a key transformation in the synthesis of bumetanide and its analogs.

Protocol 3: Reductive Amination of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

This final step introduces the n-butyl group to form bumetanide.

Reaction Scheme:

Caption: Reductive amination to form Bumetanide.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | 324.33 | 0.1 mol | 0.1 |

| n-Butanol (as solvent and reactant) | 74.12 | 500 mL | - |

| Boron trifluoride diethyl etherate | 141.93 | 5 mmol | 0.005 |

| Ferric chloride | 162.20 | 5 mmol | 0.005 |

| 2 M Sodium hydroxide solution | 40.00 | 200 mL | - |

| Ethanol | 46.07 | 100 mL | - |

| Concentrated Hydrochloric acid | 36.46 | to pH 2-3 | - |

Procedure:

-

To a reaction flask, add 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (0.1 mol) and n-butanol (500 mL). Stir the mixture at room temperature[15].

-

Add boron trifluoride diethyl etherate (5 mmol) and ferric chloride (5 mmol) to the reaction flask[15].

-

Continue stirring at room temperature for 6 hours, monitoring the reaction by TLC until completion[15].

-

After the reaction is complete, distill off the majority of the n-butanol under reduced pressure[15].

-

To the residue, add 2 M sodium hydroxide solution (200 mL) and ethanol (100 mL). Heat the mixture to reflux for 30 minutes[15].

-

Cool the solution and adjust the pH to 8-8.2 with concentrated hydrochloric acid to precipitate the sodium salt of bumetanide[15].

-

Filter the precipitate and redissolve it in water (300 mL).

-

Acidify the solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate bumetanide[15].

-

Collect the product by filtration, wash with water, and dry to obtain pure bumetanide. (Expected yield: ~95%)[15].

Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter

Loop diuretics, including bumetanide, exert their therapeutic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) located in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle[2][5].

Caption: Mechanism of action of Bumetanide on the NKCC2 transporter.

This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream[16]. The retention of these ions within the tubule creates an osmotic gradient that draws water into the tubule, leading to increased urine output (diuresis)[5].

Structure-Activity Relationship (SAR) Insights

The development of bumetanide was the result of systematic structure-activity relationship studies of numerous 3-amino-5-sulfamoylbenzoic acid derivatives[2]. Key SAR findings for this class of diuretics include:

-

Acidic Group at C1: A carboxylic acid or a bioisosteric equivalent at the 1-position is crucial for optimal activity[4].

-

Activating Group at C4: An electron-withdrawing group, such as a halogen or a phenoxy group, at the 4-position enhances diuretic potency[4].

-

Sulfamoyl Group at C5: An unsubstituted sulfonamide group at the 5-position is essential for high-ceiling diuretic activity[4].

-

Substituent at C3: The nature of the substituent at the 3-position can significantly influence potency. In the case of bumetanide, the n-butylamino group was found to be optimal.

These SAR insights underscore the importance of the 4-halo-3-sulfamoylbenzoic acid scaffold as a highly tunable platform for the design of potent diuretic agents.

Conclusion

The 4-halo-3-chlorosulfonyl-benzoic acid scaffold, exemplified by its chloro-derivative, is a cornerstone in the synthesis of potent loop diuretics like bumetanide. Its trifunctional nature provides a versatile platform for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their drug discovery efforts, facilitating the synthesis and evaluation of novel diuretic candidates based on this privileged structural motif.

References

-

Bumetanide--the way to its chemical structure. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Bumetanide. (n.d.). Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Retrieved January 28, 2026, from [Link]

-

Bumetanide. (2023, May 22). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved January 28, 2026, from [Link]

-

Bumetanide (oral route). (2025, November 30). Mayo Clinic. Retrieved January 28, 2026, from [Link]

-

Larsen, B. R., et al. (2015). Structure-activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British journal of pharmacology, 172(19), 4576–4588. [Link]

-

Na–K–Cl cotransporter. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Diuretics. (n.d.). CV Pharmacology. Retrieved January 28, 2026, from [Link]

- Preparation method of bumetanide. (2023). Google Patents.

-

Loop Diuretics. (n.d.). CV Pharmacology. Retrieved January 28, 2026, from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Manidhar, M., Devarapalli, A., & Toram, T. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. International Journal of Research in Pharmacy and Chemistry, 1(4).

-

Plata, C., et al. (2015). Molecular characteristics and physiological roles of Na+–K+–Cl− cotransporter 2. American Journal of Physiology-Renal Physiology, 308(3), F189-F202. [Link]

- A kind of synthetic method of bumetanide. (2018). Google Patents.

- Method for preparing bumetanide. (2009). Google Patents.